molecular formula C15H8F3NO2 B12123243 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

Cat. No.: B12123243
M. Wt: 291.22 g/mol
InChI Key: RKRAVBKCNMIBIK-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole-2,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce indole derivatives with different functional groups.

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is unique due to its indole-2,3-dione core, which imparts distinct chemical and biological properties compared to pyrazole derivatives

Properties

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-indole-2,3-dione

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21)

InChI Key

RKRAVBKCNMIBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F

Origin of Product

United States

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